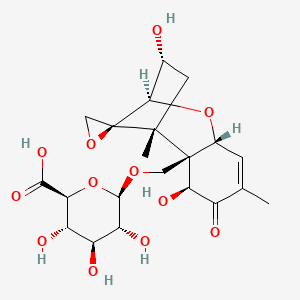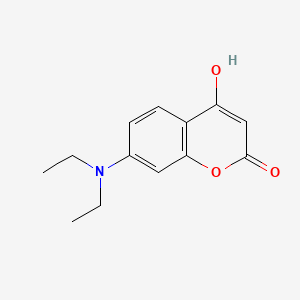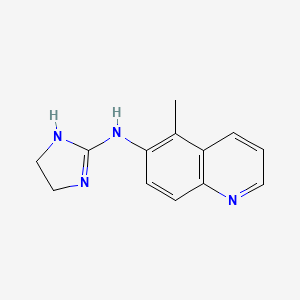![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as Aripiprazole Related Compound F . It has a molecular formula of C23-H27-Cl2-N3-O3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 450.40 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, including those with a dichlorophenylpiperazine structure, have been primarily investigated for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, indicating their significance in neuropharmacology and potential as therapeutic agents (Caccia, 2007).
Therapeutic Applications and Drug Development
The broad spectrum of pharmaceutical applications attributed to piperazine and morpholine analogues has been a focal point of research. Recent studies have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This underlines the ongoing interest in leveraging these core structures for developing drugs with varied therapeutic uses, from antipsychotic and antidepressant to anticancer and antiviral agents (Mohammed et al., 2015).
Anti-malarial Efficacy
Piperaquine, a bisquinoline derivative, has been extensively utilized in antimalarial combination therapies. Its inclusion in artemisinin-based combination therapies (ACTs) highlights its efficacy against Plasmodium falciparum and Plasmodium vivax malaria, showcasing a direct application of quinoline derivatives in infectious disease treatment (Gargano et al., 2011).
Antipsychotic and Mood Disorder Treatment
Lurasidone, a benzisothiazole derivative with a structure akin to the discussed compound, exemplifies the therapeutic potential of such molecules in treating psychotic and mood disorders. Its efficacy in schizophrenia and bipolar depression, coupled with a favorable safety profile, underscores the importance of structural derivatives in psychopharmacology (Pompili et al., 2018).
特性
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

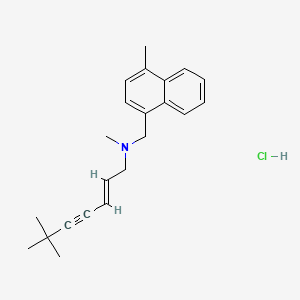
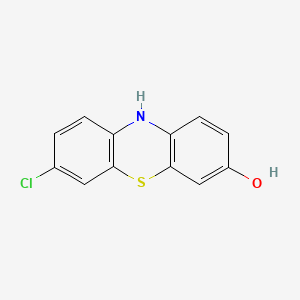
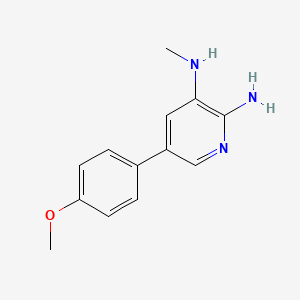
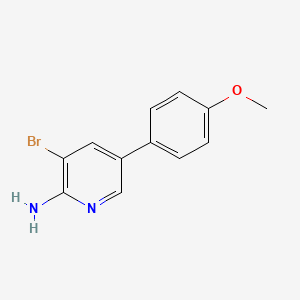
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
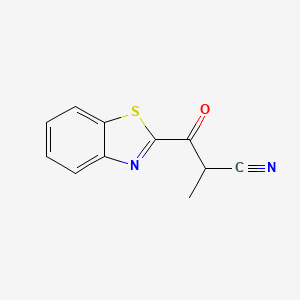
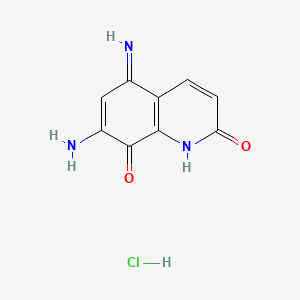

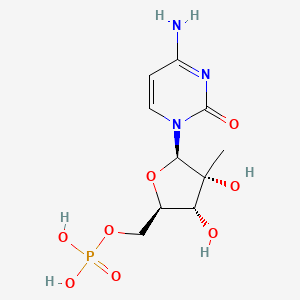
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
